molecular formula C19H16F3NO3 B4178852 3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B4178852
M. Wt: 363.3 g/mol
InChI Key: CBPKDPCYJSSFCE-UHFFFAOYSA-N
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Description

3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidinedione core substituted with a 3-methylbenzyl group and a 4-(trifluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the 3-methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a 3-methylbenzyl halide and a suitable nucleophile.

    Introduction of the 4-(trifluoromethoxy)phenyl Group: The 4-(trifluoromethoxy)phenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-(trifluoromethoxy)benzoyl chloride and an appropriate Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with various biological activities.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Research: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other proteins, leading to modulation of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methylbenzyl)-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-(3-methylbenzyl)-1-[4-(methoxy)phenyl]-2,5-pyrrolidinedione: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-(3-methylbenzyl)-1-[4-(fluoro)phenyl]-2,5-pyrrolidinedione: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Properties

IUPAC Name

3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c1-12-3-2-4-13(9-12)10-14-11-17(24)23(18(14)25)15-5-7-16(8-6-15)26-19(20,21)22/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPKDPCYJSSFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
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3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
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3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
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3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
Reactant of Route 5
3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
Reactant of Route 6
3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

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